Amylamine
Overview
Description
- Amylamine, also known as 1-aminopentane, has the chemical formula C5H13N. It belongs to the class of organic compounds called monoalkylamines, which contain a primary aliphatic amine group .
- This compound is used as a solvent, a raw material in the production of various compounds (including dyes, emulsifiers, and pharmaceuticals), and as a flavoring agent .
Mechanism of Action
Target of Action
Amylamine, also known as Pentylamine, is a small molecule that primarily targets Trypsin-1 in humans . Trypsin-1 is a serine protease involved in the digestion of proteins in the digestive system.
Mode of Action
It’s known that amines can interact with proteases like trypsin-1, potentially altering their activity .
Biochemical Pathways
It’s known that this compound can be used in the imidization of certain compounds, which are used to synthesize polybromo naphthalenetetracarboxylic acid diimides (ndis) .
Result of Action
Its interaction with trypsin-1 could potentially influence protein digestion in the human body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as an amine, this compound can react with acids to form salts plus water, and these reactions are exothermic . Therefore, the pH of the environment could potentially influence the action of this compound. Furthermore, this compound has been used as a cosurfactant to increase the phase stability of bilayer systems , indicating that its action can be influenced by the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
Amylamine is a monoalkylamine, a class of organic compounds that are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the imidization of 2,6-dibromonaphthalene and 2,3,6,7-tetrabromonaphthalene bisanhydride, which are used to synthesize polybromo naphthalenetetracarboxylic acid diimides .
Molecular Mechanism
It is known to interact with the enzyme Trypsin-1
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been noted that this compound may darken in storage , indicating potential changes in its stability and degradation over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been used in the synthesis of polybromo naphthalenetetracarboxylic acid diimides
Preparation Methods
Synthetic Routes: Amylamine can be synthesized through the reaction of 1-bromopentane with ammonia or by reducing nitriles (such as valeronitrile) with lithium aluminum hydride.
Industrial Production: In industry, this compound is often produced via the reaction of 1-bromopentane with ammonia in the presence of a copper catalyst.
Chemical Reactions Analysis
Reactions: Amylamine undergoes typical amine reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Amylamine serves as a building block for various organic syntheses.
Biology: It may be used in studies related to neurotransmitters and receptors.
Medicine: this compound derivatives have potential therapeutic applications.
Industry: this compound is used in the production of surfactants and other chemicals.
Comparison with Similar Compounds
- Amylamine is unique due to its five-carbon alkyl chain and primary amine group.
- Similar Compounds: Other primary amines, such as ethylamine and propylamine.
Properties
IUPAC Name |
pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLXKKOBLCELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Record name | N-AMYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1]) | |
Record name | n-Amylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0021919 | |
Record name | Pentan-1-amine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0021919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma | |
Record name | N-AMYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Pentanamine | |
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Record name | n-Pentylamine | |
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Record name | Pentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
219.9 °F at 760 mmHg (NTP, 1992) | |
Record name | N-AMYLAMINE | |
Source | CAMEO Chemicals | |
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Record name | Amylamine | |
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Flash Point |
45 °F (NTP, 1992) | |
Record name | N-AMYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/134 | |
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Solubility |
Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol) | |
Record name | N-AMYLAMINE | |
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Record name | Amylamine | |
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URL | https://www.drugbank.ca/drugs/DB02045 | |
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Record name | Pentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759 | |
Record name | N-AMYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N-AMYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/134 | |
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Vapor Pressure |
91.0 [mmHg] | |
Record name | n-Pentylamine | |
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CAS No. |
110-58-7 | |
Record name | N-AMYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/134 | |
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Record name | Pentylamine | |
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Record name | n-Amylamine | |
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Record name | Amylamine | |
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Record name | 1-Pentanamine | |
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Record name | Pentan-1-amine | |
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Record name | Pentylamine | |
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Record name | PENTYLAMINE | |
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Melting Point |
-67 to -58 °F (NTP, 1992) | |
Record name | N-AMYLAMINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Amylamine, also known as pentylamine, has the molecular formula C5H13N and a molecular weight of 87.16 g/mol.
A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its derivatives. For example, one study used gas chromatography-mass spectrometry (GC-MS) to quantify this compound in Port wine and grape juice []. Another study employed FTIR, Raman, and photoluminescence spectroscopy to characterize ZrO2:Tb3+ nanophosphors synthesized using this compound as a surfactant [].
A: this compound, like other primary amines, can act as a nucleophile. One study showed that this compound reacts with xanthenium and 9-phenylxanthenium carbocations generated in subcritical water []. In the context of olfactory systems, research suggests that goldfish have specific olfactory receptor neurons (ORNs) for polyamines, including putrescine, cadaverine, and spermine. These polyamine receptor sites are distinct from those for L-amino acids and other compounds [].
A: While this compound itself might not be a catalyst, it plays a crucial role in certain catalytic reactions. A study demonstrated the use of this compound as a hydrogen source in a platinum on carbon-catalyzed site-selective hydrogen-deuterium exchange reaction of allylic alcohols. This compound undergoes dehydrogenation in the presence of the catalyst, generating the required hydrogen for the exchange reaction [].
A: The length of the alkyl chain in amines can affect their physicochemical properties and biological activity. For instance, research on the amine oxidase present in rat brain showed a correlation between the length of the alkyl chain and the enzyme's ability to oxidize aliphatic amines. The study found that the enzyme's activity increased with increasing chain length from methylamine to hexylamine [].
A: While the provided research doesn't directly modify this compound, a study investigating the distribution of amine salts between immiscible solvents sheds light on the impact of amine structure on the distribution constant. The researchers observed that the apparent distribution constant (K) of alkyl amine salts of tropaeolin 00 was influenced by the amine's molecular weight and branching [].
ANone: While the provided articles don't focus on this compound's toxicity, it's important to note that amines, in general, can exhibit toxicological effects. Always consult relevant safety data sheets and handle chemicals with appropriate precautions.
ANone: Various analytical methods are employed to investigate this compound and its derivatives. Some common techniques include:
- Gas chromatography (GC) [, ]: Used to separate and analyze volatile amines in complex mixtures.
- Mass spectrometry (MS) [, , ]: Coupled with GC or LC, MS helps identify and quantify specific compounds based on their mass-to-charge ratio.
- High-performance liquid chromatography (HPLC) [, , , ]: Used to separate, identify, and quantify components in a mixture, especially for non-volatile compounds.
- Spectrophotometry [, , , ]: Measures the absorption and transmission of light through a substance, allowing for quantitative analysis and studying chemical reactions.
A: While the provided research doesn't extensively cover the stability of this compound under diverse conditions, some studies offer insights. For example, one investigated the use of this compound in an ion-pair reverse phase HPLC method to analyze ibandronate and its related substances. This suggests the stability of this compound in specific solvent systems used in analytical chemistry [].
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